Ethyl 6H-furo[2,3-E]indole-7-carboxylate
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Overview
Description
Ethyl 6H-furo[2,3-E]indole-7-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a fused furan and indole ring system, making it an interesting subject for synthetic and medicinal chemistry research.
Preparation Methods
The synthesis of Ethyl 6H-furo[2,3-E]indole-7-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 6H-furo[2,3-E]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 6H-furo[2,3-E]indole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 6H-furo[2,3-E]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can form hydrogen bonds and π-π interactions with these targets, influencing their activity. This can lead to the inhibition or activation of various biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Ethyl 6H-furo[2,3-E]indole-7-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its fused furan-indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
Ethyl 6H-furo[2,3-E]indole-7-carboxylate is a synthetic compound characterized by its unique furo[2,3-E]indole structure combined with an ethyl ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C13H11NO3
- Molecular Weight : Approximately 229.23 g/mol
- Structure : The compound features a furo[2,3-E]indole core, which is known for its complex reactivity and interaction with biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |
A549 (Lung Cancer) | 10.0 | Inhibition of migration |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound against neurodegenerative diseases. The compound may interact with neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress.
- Neuroprotective Assays : In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by oxidative stress agents such as H2O2.
The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes involved in critical cellular pathways.
- Receptor Interactions : The compound may bind to various receptors implicated in cancer progression and neurodegeneration.
- Enzymatic Inhibition : this compound has shown potential to inhibit enzymes associated with inflammatory pathways, suggesting its role as an anti-inflammatory agent.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated:
- Inhibition of Cell Growth : A significant reduction in cell viability was observed across multiple cancer types.
- Apoptotic Pathways : Flow cytometry analysis indicated increased Annexin V-positive cells, confirming apoptosis induction.
Neuroprotective Study
Another research effort focused on the neuroprotective effects of the compound in a model of oxidative stress:
- Cell Viability Assay : Neuronal cells treated with this compound showed enhanced survival rates compared to untreated controls.
- Oxidative Stress Markers : Reduced levels of reactive oxygen species (ROS) were measured in treated cells.
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-16-13(15)11-7-9-10(14-11)4-3-8-5-6-17-12(8)9/h3-7,14H,2H2,1H3 |
InChI Key |
PZJIEYMSXMTNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3 |
Origin of Product |
United States |
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